molecular formula C2H6OS B12642721 Ethylsulfenate CAS No. 110527-09-8

Ethylsulfenate

Cat. No.: B12642721
CAS No.: 110527-09-8
M. Wt: 78.14 g/mol
InChI Key: HRKZEUPYFXLVQW-UHFFFAOYSA-N
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Description

Ethylsulfenate is an organosulfur compound that contains a sulfenate functional group It is characterized by the presence of an ethyl group attached to a sulfur atom, which is further bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylsulfenate can be synthesized through several methods. One common approach involves the reaction of ethyl alcohol with sulfur-containing reagents under controlled conditions. For instance, ethyl alcohol can react with sulfur dichloride in the presence of a base to form this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, this compound can be produced using large-scale reactors where ethyl alcohol and sulfur dichloride are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethylsulfenate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ethylsulfonate.

    Reduction: It can be reduced to form ethylthiol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfenate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.

Major Products

    Oxidation: Ethylsulfonate

    Reduction: Ethylthiol

    Substitution: Various substituted ethyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethylsulfenate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which ethylsulfenate exerts its effects involves the interaction of the sulfenate group with various molecular targets. The sulfur atom in this compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Ethylsulfenate can be compared with other similar compounds such as:

    Mthis compound: Similar in structure but contains a methyl group instead of an ethyl group.

    Ethylsulfonate: An oxidized form of this compound with a sulfonate group.

    Ethylthiol: A reduced form of this compound with a thiol group.

Uniqueness

This compound is unique due to its specific reactivity and the presence of the sulfenate functional group. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

110527-09-8

Molecular Formula

C2H6OS

Molecular Weight

78.14 g/mol

IUPAC Name

hydroxysulfanylethane

InChI

InChI=1S/C2H6OS/c1-2-4-3/h3H,2H2,1H3

InChI Key

HRKZEUPYFXLVQW-UHFFFAOYSA-N

Canonical SMILES

CCSO

Origin of Product

United States

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